

Spectroscopic Identification Guide: 6-Bromo-2-fluoro-3-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 6-Bromo-2-fluoro-3-hydroxybenzaldehyde

CAS No.: 935534-46-6

Cat. No.: B1524719

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Executive Summary & Structural Context[1][2][3]

In the synthesis of fluorinated benzoxaboroles and kinase inhibitors, **6-Bromo-2-fluoro-3-hydroxybenzaldehyde** (CAS: 935534-46-6) serves as a pivotal electrophilic scaffold. Its high functional density—containing aldehyde, phenol, aryl fluoride, and aryl bromide moieties—makes it a versatile building block but also renders its synthesis prone to regiochemical ambiguity.

Common synthetic routes, such as the bromination of 2-fluoro-3-hydroxybenzaldehyde or the formylation of bromofluorophenols, often yield isomeric mixtures. Distinguishing the target 6-Bromo isomer from its 3-Bromo (CAS 199287-82-6) or 4-Bromo regioisomers is a frequent analytical bottleneck.

This guide provides a definitive spectroscopic comparison to isolate and verify the target structure, utilizing

¹H NMR,

F NMR, and

C NMR signatures.

The Isomer Landscape

Compound Label	Systematic Name	CAS Number	Structural Key Feature
Target (A)	6-Bromo-2-fluoro-3-hydroxybenzaldehyde	935534-46-6	Protons at C4, C5 (Ortho). No H ortho to F.
Alternative (B)	3-Bromo-6-fluoro-2-hydroxybenzaldehyde	199287-82-6	Protons at C4, C5. H5 is ortho to F.
Alternative (C)	4-Bromo-2-fluoro-3-hydroxybenzaldehyde	N/A (Regioisomer)	Protons at C5, C6. H6 is ortho to CHO.

Spectroscopic Comparison & Mechanism

Proton NMR (¹H NMR) Analysis

The most reliable method for differentiation lies in the aromatic region (6.5 – 8.0 ppm). The substitution pattern dictates the coupling constants (

) and chemical shifts (

).

Target: **6-Bromo-2-fluoro-3-hydroxybenzaldehyde**

- Spin System: The aromatic protons are located at positions C4 and C5.

- Coupling (

): They are adjacent, resulting in an ortho-coupling (

).

- Coupling (

): The Fluorine is at C2.

- H4 is meta to F (via C3). Expect weak coupling ().
- H5 is para to F (via C6, C1). Expect negligible coupling ().
- Diagnostic Signal: Two doublets (or a doublet and a doublet of doublets). Neither proton is strongly deshielded by the aldehyde (no H at C6).

Alternative B: 3-Bromo-6-fluoro-2-hydroxybenzaldehyde[1][2][3]

- Spin System: Protons at C4 and C5.
- Critical Difference: The Fluorine is at C6. H5 is ortho to F.
- Diagnostic Signal: The signal for H5 will appear as a doublet of doublets with a large H-F coupling constant (). This large splitting is absent in the target isomer.

Alternative C: 4-Bromo-2-fluoro-3-hydroxybenzaldehyde

- Spin System: Protons at C5 and C6.
- Critical Difference: H6 is ortho to the Aldehyde (C1).
- Diagnostic Signal: H6 will appear significantly downfield () due to the anisotropic deshielding of the carbonyl group. In the target isomer, the C6 position is blocked by Bromine, so no such downfield proton exists.

Fluorine NMR (F NMR)

F NMR provides a rapid purity check without interference from solvent peaks.

- Target (2-F, 3-OH): The fluorine is flanked by the aldehyde (C1) and the hydroxyl (C3).[4] The chemical shift is typically in the range of -120 to -135 ppm (depending on solvent/H-bonding).

- Alternative B (6-F, 2-OH): The fluorine is ortho to the aldehyde. This unique electronic environment often shifts the signal downfield compared to the target.
- Coupling: In the target, the F signal is a doublet (coupling to H4) or broad singlet. In Alternative B, it is a doublet (coupling to H5) with a larger value.

Data Presentation: Comparative Shifts

The following table summarizes the expected diagnostic shifts in DMSO-

Feature	Target (6-Bromo)	Impurity (3-Bromo)	Impurity (4-Bromo)
Aldehyde H	10.1 - 10.3 (s)	10.1 - 10.3 (s)	10.1 - 10.3 (s)
Aromatic H (Deshielded)	7.2 - 7.4 (H5)	7.4 - 7.6 (H4)	7.6 - 7.9 (H6)
Aromatic H (Shielded)	6.9 - 7.1 (H4)	6.8 - 7.0 (H5)	7.0 - 7.2 (H5)
Coupling	~8.5 Hz (Ortho)	~8.5 Hz (Ortho)	~8.5 Hz (Ortho)
(Proton NMR)	Small (Hz)	Large (~9-11 Hz)	Small/Medium
Key Distinction	No large H-F split; No downfield H.	Large H-F split observed.	Very downfield H observed.

Experimental Protocols

Sample Preparation for Regioisomer Verification

To ensure high-resolution splitting patterns, concentration and shimming are critical.

- Solvent Selection: Use DMSO-

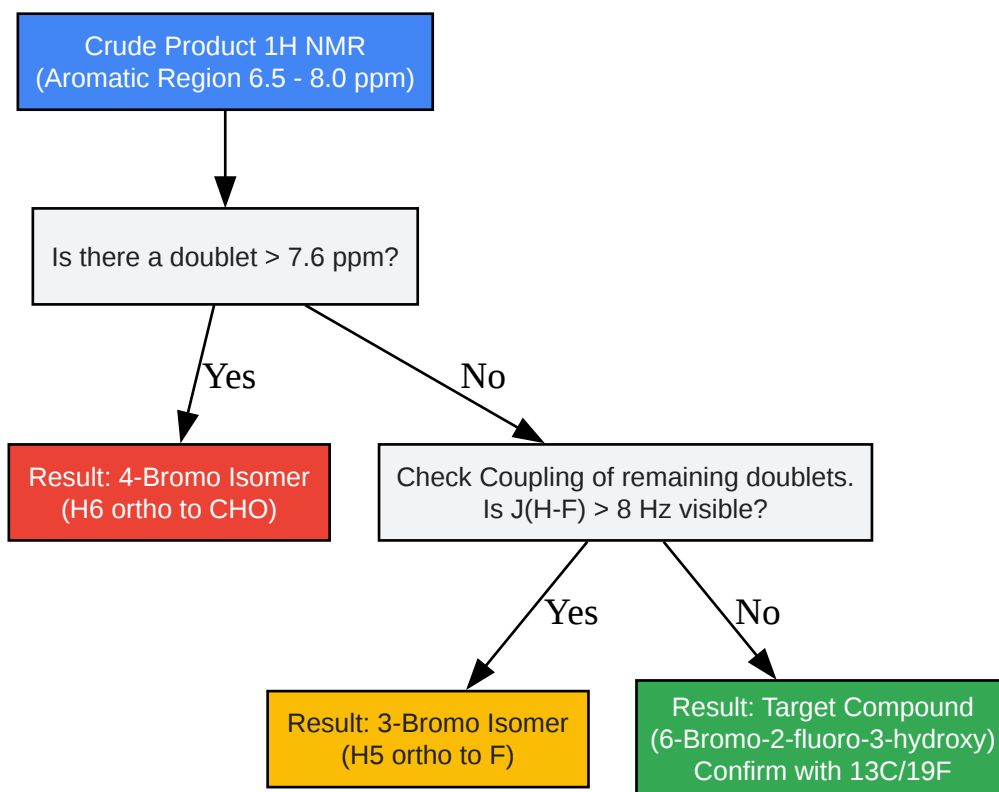
(99.9% D) rather than CDCl

.

- Reasoning: Phenolic protons are exchangeable. DMSO stabilizes the intramolecular H-bond between OH and CHO (or F), sharpening the signals and preventing peak broadening.
- Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
 - Note: Higher concentrations may cause stacking effects that shift aromatic peaks.
- Acquisition Parameters:
 - Pulse Angle: 30°.
 - Relaxation Delay (D1):
seconds (ensure full relaxation of aromatic protons).
 - Scans: 16 (minimum) to resolve small impurity satellites.

Rapid Identification Workflow

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Figure 1: Decision tree for the spectroscopic identification of bromofluorohydroxybenzaldehyde isomers.

Advanced Verification: C NMR

If proton NMR is ambiguous due to peak overlap, Carbon-13 NMR provides definitive proof via C-F coupling (

).

- Target (6-Br, 2-F):
 - C2 (attached to F): Doublet,
 - C1 (Aldehyde): Doublet,
(F is ortho to CHO).

- C3 (attached to OH): Doublet,

(F is ortho to C-OH).
- C6 (attached to Br): Singlet or very small coupling (F is meta to C-Br).
- Alternative B (3-Br, 6-F):
 - C1 (Aldehyde): Doublet,

(F is ortho to CHO).
 - C5 (Aromatic CH): Doublet,

(F is ortho to C5).
 - Differentiation: In the Target, C6 (Quaternary C-Br) has no strong F coupling. In Alternative B, C5 (Tertiary C-H) has strong F coupling. DEPT-135 combined with

F-decoupled

C NMR will distinguish the C-Br carbon from the C-H carbon.

References

- World Intellectual Property Organization (WIPO). Patent WO2009111676A2: Boron-containing small molecules as anti-inflammatory agents.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 71721370 (4-Bromo-2-fluoro-6-hydroxybenzaldehyde). [[Link](#)]

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Sources

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- [2. 199287-82-6|3-Bromo-6-fluoro-2-hydroxybenzaldehyde|BLD Pharm \[bldpharm.com\]](#)
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- [4. AU2009221793B2 - Boron-containing small molecules as anti-inflammatory agents - Google Patents \[patents.google.com\]](#)
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